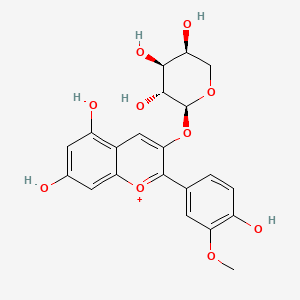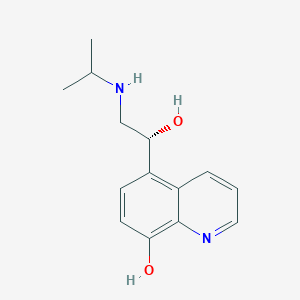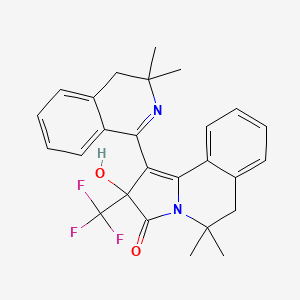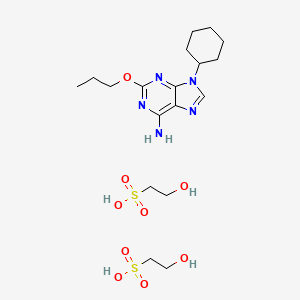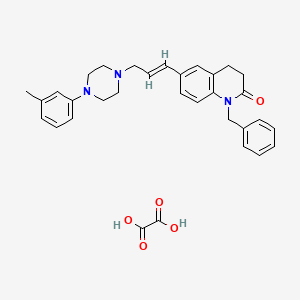![molecular formula C12H20N2O6 B12775050 2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid CAS No. 150508-62-6](/img/structure/B12775050.png)
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde; oxalic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an aldehyde group and a spirocyclic framework makes it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of Functional Groups: Subsequent steps involve the introduction of the aldehyde group and other functional groups. This can be done through selective oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic nitrogen can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its spirocyclic framework, which can mimic natural substrates.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The spirocyclic structure is often associated with bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decane: Similar spirocyclic structure but lacks the aldehyde group.
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decane: Similar structure but without the carbaldehyde group.
3,8-Diazaspiro[4.5]decane: Lacks both the oxa and dimethyl groups.
Uniqueness
2,8-Dimethyl-1-oxa-3,8-diazaspiro[45]decane-3-carbaldehyde is unique due to the presence of both the spirocyclic framework and the aldehyde functional group
This detailed overview provides a comprehensive understanding of 2,8-dimethyl-1-oxa-3,8-diazaspiro[45]decane-3-carbaldehyde; oxalic acid, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
150508-62-6 |
|---|---|
Fórmula molecular |
C12H20N2O6 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid |
InChI |
InChI=1S/C10H18N2O2.C2H2O4/c1-9-12(8-13)7-10(14-9)3-5-11(2)6-4-10;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
HVTUWMKGVUHQBW-UHFFFAOYSA-N |
SMILES canónico |
CC1N(CC2(O1)CCN(CC2)C)C=O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


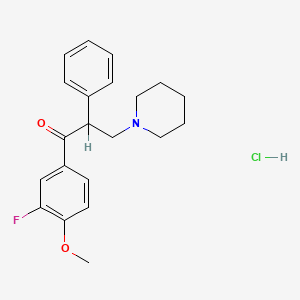

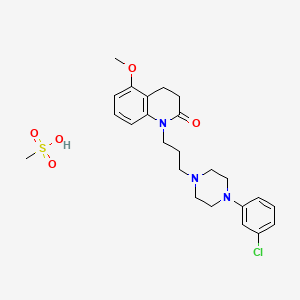
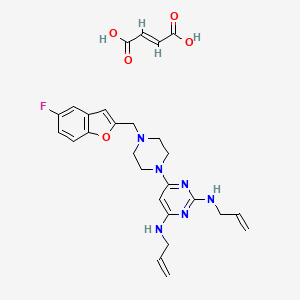
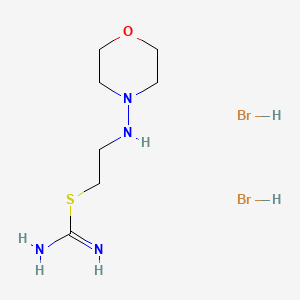
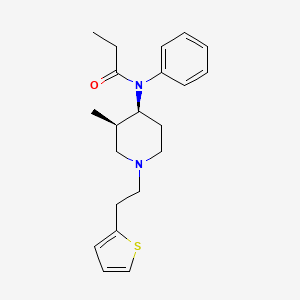
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
